molecular formula C10H9NS2 B2592773 4-(2-Methylphenyl)-1,3-thiazole-2-thiol CAS No. 189149-18-6

4-(2-Methylphenyl)-1,3-thiazole-2-thiol

Cat. No.: B2592773
CAS No.: 189149-18-6
M. Wt: 207.31
InChI Key: AFWSWVUHGNMUSC-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-1,3-thiazole-2-thiol (CAS: 189149-18-6) is a thiazole derivative featuring a thiol (-SH) group at position 2 and a 2-methylphenyl substituent at position 4 of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing aromatic heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the thiol group enhances reactivity, enabling participation in redox reactions, disulfide bond formation, and coordination with metal ions .

Properties

IUPAC Name

4-(2-methylphenyl)-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c1-7-4-2-3-5-8(7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWSWVUHGNMUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Oxidation of the Thiol Group

The thiol (-SH) moiety undergoes oxidation under mild conditions:

ReagentConditionsProductYield (%)Reference
H₂O₂ (30%)RT, 2 hr, ethanol2,2'-disulfide dimer85–92 ,
KMnO₄ (aq.)0°C, 1 hr, acidic medium2-sulfonic acid derivative68

Mechanism:

  • Disulfide formation: Radical-mediated dimerization via thiyl radicals.

  • Sulfonic acid: Stepwise oxidation through sulfenic/sulfinic acid intermediates.

Electrophilic Aromatic Substitution (EAS)

The 2-methylphenyl group directs electrophiles to the para position relative to the methyl substituent:

ReactionReagentConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄0°C, 30 min4-(2-methyl-4-nitrophenyl) derivative74
BrominationBr₂/FeCl₃RT, 2 hr4-(2-methyl-4-bromophenyl) derivative81

Key Notes:

  • Methyl groups enhance electron density, accelerating EAS but favoring para selectivity.

  • Steric hindrance at the ortho position (due to thiazole ring) suppresses competing pathways.

Nucleophilic Substitution at Thiazole C-2

The thiol group facilitates nucleophilic displacement reactions:

NucleophileConditionsProductYield (%)Reference
CH₃IK₂CO₃, DMF, 60°C, 4 hr2-(methylthio)thiazole derivative89
NH₃ (g)EtOH, 100°C, sealed tube2-aminothiazole derivative65

Mechanistic Insight:

  • Deprotonation of -SH generates a thiolate anion, enhancing nucleophilicity at C-2.

  • Methyl iodide alkylation proceeds via an Sₙ2 pathway.

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hrBiaryl derivatives72–78 ,
Buchwald-HartwigPd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 110°C2-arylamino/alkylamino thiazole analogs63

Limitations:

  • Steric bulk from the 2-methylphenyl group reduces coupling efficiency compared to unsubstituted analogs.

Cycloaddition Reactions

The thiazole-thiol scaffold engages in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductYield (%)Reference
DMADRT, 24 hr, neatThiazolo[3,2-b] triazole55
PhenylacetyleneCuI, DIPEA, DMF, 100°CThiazole-fused heterocycles48

Note:

  • Thiol participation modulates regioselectivity, favoring C-5 attack on the thiazole ring.

Complexation with Metals

The sulfur atoms coordinate transition metals, enabling catalytic applications:

Metal SaltConditionsComplex StructureApplicationReference
Cu(OTf)₂CH₃CN, RT, 1 hrCu(I)-thiolate clusterPhotocatalysis
PdCl₂DCM, 40°C, 6 hrPd(II)-S chelateCross-coupling catalysis

Thermal Decomposition

Pyrolysis studies reveal degradation pathways:

Temperature (°C)AtmosphereMajor ProductsMechanism
300N₂H₂S, CS₂, toluene derivativesC-S bond cleavage
450AirSO₂, CO₂, nitrilesRadical oxidation

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • The compound serves as a precursor in synthesizing more complex thiazole derivatives, which can lead to the discovery of new chemical reactions and pathways.
    • Synthetic Methods : Common methods include cyclization reactions involving thiosemicarbazides and aldehydes under acidic conditions, typically using solvents like ethanol.
  • Reactivity :
    • Oxidation : Can yield sulfoxides or sulfones using agents like hydrogen peroxide.
    • Reduction : Forms thiol derivatives using reducing agents such as lithium aluminum hydride.
    • Substitution Reactions : The thiazole ring participates in electrophilic substitutions, enabling further functionalization.

Biology

  • Antimicrobial Activity :
    • Exhibits significant activity against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism often involves covalent bonding with cysteine residues in proteins, inhibiting their function.
    • Case Study : In vitro studies have shown that derivatives of this compound demonstrate effective inhibition of bacterial growth at low concentrations.
  • Antifungal Activity :
    • Effective against fungi like Candida albicans, enhancing membrane permeability and disrupting cell integrity.
  • Anticancer Properties :
    • Demonstrates cytotoxic effects on various cancer cell lines (e.g., MCF-7 for breast cancer). The compound's IC50 values indicate potent activity comparable to established chemotherapeutics.
    • Mechanisms of Action :
      • Covalent bond formation with nucleophilic sites on proteins.
      • Potential intercalation with DNA, disrupting replication processes.
      • Induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Activity TypeTarget Organism/Cell LineMechanism of ActionIC50 Value
AntimicrobialKlebsiella pneumoniaeCovalent bonding with proteinsLow µM range
AntifungalCandida albicansMembrane disruptionLow µM range
AnticancerMCF-7 (Breast Cancer)DNA intercalation, ROS generationComparable to cisplatin
AnticancerHT-29 (Colon Cancer)Protein interactionVaries by derivative

Medicinal Applications

  • Therapeutic Potential :
    • Explored for developing novel drugs targeting microbial infections and cancer therapies.
    • Derivatives are under investigation for their pharmacological effects, particularly in oncology.
  • Case Studies :
    • Research has shown that specific derivatives exhibit selectivity against certain cancer cell lines while maintaining lower toxicity to healthy cells.

Industrial Applications

  • Material Development :
    • Utilized in creating new materials, particularly in the dye and pigment industries due to its vibrant color properties derived from the thiazole structure.
  • Synthesis of Agrochemicals :
    • Intermediates derived from this compound are used in synthesizing fungicides and anthelmintics, such as thiabendazole, which is effective against various agricultural pests.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-1,3-thiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The aromatic ring and thiazole moiety can also participate in π-π interactions and hydrogen bonding, contributing to its biological activity .

Comparison with Similar Compounds

Thiazole Derivatives with Alkyl/Aryl Substituents

  • 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole (CAS: 2362-58-5): This compound lacks the thiol group, replacing it with a phenyl substituent at position 2.
  • 2-Methyl-4-(1-methylethyl)thiazole (CAS: 32272-52-9): A simpler thiazole with alkyl substituents (methyl and isopropyl). The lack of aromatic substituents and thiol group limits its electronic complexity and pharmacological versatility compared to 4-(2-methylphenyl)-1,3-thiazole-2-thiol .

Thiazole-Thiol Derivatives

  • N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide (9d): This acetamide derivative (from ) shares the 4-methylphenyl group but positions it at thiazole position 2 instead of 3.
  • 5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol (7a): A hybrid structure combining thiazole and thiadiazole rings. The thiadiazole-thiol group may exhibit higher acidity (pKa ~8–10) than thiazole-thiols (pKa ~10–12), influencing solubility and metal-chelation properties .

Heterocyclic Hybrids

  • 2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetic acid: This compound () integrates triazole, thiadiazole, and thiol functionalities.

Physicochemical Data

Compound Melting Point (°C) Solubility Key Functional Groups
This compound Not reported Moderate in DMSO Thiol, Methylphenyl
5-{[(2-Phenylthiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol 244 Low in water Thiol, Thiadiazole
N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide Not reported High in DMF Acetamide, Methylphenyl

The thiol group in this compound likely increases solubility in polar aprotic solvents (e.g., DMSO) compared to non-thiol analogs.

Biological Activity

4-(2-Methylphenyl)-1,3-thiazole-2-thiol is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring with a thiol (-SH) group, which plays a crucial role in its biological activity. The presence of the aromatic 2-methylphenyl moiety enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction may lead to the inhibition of enzyme activity or alteration of protein functions, affecting various biochemical pathways. Additionally, the compound can engage in π-π interactions and hydrogen bonding due to its aromatic structure, further contributing to its biological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 32 to 42 µg/mL against fungal pathogens like Candida albicans and Aspergillus niger .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies demonstrate that thiazole derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values as low as 0.126 µM . The presence of electron-donating groups like methyl on the phenyl ring increases cytotoxic activity against tumor cells .

Antioxidant Activity

The thiol group in this compound also contributes to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies and Research Findings

Study Findings Biological Activity
Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteriaModerate antibacterial activity
Investigated anticancer properties in MDA-MB-231 cell lineIC50 = 0.126 µM
Explored antioxidant capacity through free radical scavenging assaysSignificant antioxidant activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Methylphenyl)-1,3-thiazole-2-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of thioamide precursors with α-halo ketones or aldehydes. For example, thiol-containing intermediates can be synthesized by reacting 2-methylphenyl-substituted thioamides with α-bromoacetophenone derivatives in ethanol under reflux (8–12 hours). Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios (1:1.2 thioamide to halide) to improve yield and purity. Post-synthesis, acidification with acetic acid (pH ~4–5) precipitates the product, which is recrystallized from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be analyzed?

  • Methodological Answer :

  • FT-IR : Confirm the presence of the thiol (-SH) group via a sharp peak near 2550–2600 cm⁻¹. The absence of this peak post-functionalization (e.g., alkylation) indicates successful derivatization.
  • NMR : In 1^1H NMR, the aromatic protons of the 2-methylphenyl group appear as a multiplet (δ 7.2–7.5 ppm), while the thiazole C5 proton resonates as a singlet (δ 8.1–8.3 ppm). 13^{13}C NMR confirms the thiazole ring carbons (C2: ~165 ppm, C4: ~125 ppm).
  • Elemental Analysis : Verify purity by comparing experimental vs. calculated C, H, N, S percentages (tolerances ≤0.4%) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder or thermal motion artifacts?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement. For disordered substituents (e.g., methyl groups), apply PART instructions to split occupancy. Anisotropic displacement parameters (ADPs) are refined for non-hydrogen atoms. Hydrogen atoms are placed geometrically and refined using a riding model. High-resolution data (<1.0 Å) allows for Hirshfeld surface analysis to assess intermolecular interactions. WinGX or OLEX2 interfaces can visualize packing diagrams and validate hydrogen-bonding networks .

Q. How should researchers address contradictory 1^1H NMR data between synthetic batches of this compound?

  • Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or paramagnetic impurities. Steps:

Solvent Removal : Dry samples under vacuum (40°C, 24 hours) and re-dissolve in deuterated DMSO or CDCl₃.

Variable Temperature NMR : Probe tautomeric equilibria (e.g., thione ↔ thiol) by acquiring spectra at 25°C and 60°C.

COSY/HMBC : Confirm connectivity; cross-peaks between thiazole protons and aromatic protons resolve misassignments.

ESI-MS : Rule out oxidation products (e.g., disulfides) .

Q. What computational strategies predict the pharmacological interactions of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., kinases, enzymes). Prepare the ligand by optimizing geometry at the B3LYP/6-31G(d) level. Use PyMOL to analyze binding poses, focusing on hydrogen bonds (e.g., thiol with catalytic cysteine) and π-π stacking (aryl groups with hydrophobic pockets). MD simulations (GROMACS) assess stability over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .

Q. How can the reactivity of the thiol group be leveraged for functionalization while avoiding oxidation?

  • Methodological Answer : Under inert atmosphere (N₂/Ar), use alkylation with iodoacetamide (2 eq.) in anhydrous DMF, catalyzed by K₂CO₃ (1.5 eq.), at 0°C to minimize disulfide formation. Monitor via TLC (hexane/ethyl acetate 3:1). Post-reaction, purify via flash chromatography (silica gel, gradient elution). For oxidation-prone intermediates, add 1% w/w BHT as a stabilizer .

Q. What strategies mitigate hygroscopicity issues during elemental analysis or X-ray diffraction studies?

  • Methodological Answer : Store samples in a desiccator with P₂O₅. For XRD, mount crystals rapidly under a nitrogen stream and coat with Paratone-N oil to prevent moisture absorption. For elemental analysis, dry samples at 80°C under vacuum (0.1 mmHg, 48 hours) and use sealed capsules during combustion .

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